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Compound of Interest

Compound Name: CC-930

Cat. No.: B1684340 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) to address

off-target kinase inhibition of CC-930 (Tanzisertib).

Frequently Asked Questions (FAQs)
Q1: What is the primary target of CC-930 and what are its known off-targets?

A1: CC-930 is a potent inhibitor of c-Jun N-terminal kinases (JNKs), with high affinity for all

three isoforms (JNK1, JNK2, and JNK3).[1][2][3] Its primary known off-target is the Epidermal

Growth Factor Receptor (EGFR). In a screening against 240 kinases, EGFR was the only non-

MAP kinase that was inhibited by more than 50% at a 3 µM concentration of CC-930.[1] The

development of CC-930 was discontinued due to adverse effects, including elevated liver

enzymes, which may be linked to its off-target activities.[4]

Q2: I am observing a cellular phenotype that is inconsistent with JNK inhibition. Could this be

an off-target effect?

A2: It is possible that the observed phenotype is due to the inhibition of an off-target kinase,

such as EGFR, or other unknown off-targets. To investigate this, we recommend a multi-step

approach:

Dose-Response Analysis: Titrate CC-930 to the lowest effective concentration that inhibits

JNK signaling without causing the unexpected phenotype. This can help to distinguish
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between on-target and off-target effects that may occur at higher concentrations.

Use a Structurally Different JNK Inhibitor: Compare the cellular effects of CC-930 with

another JNK inhibitor that has a different chemical structure. If the phenotype is only

observed with CC-930, it is more likely to be an off-target effect.

Rescue Experiment: Perform a rescue experiment by overexpressing a drug-resistant

mutant of JNK. If the phenotype is reversed, it is likely an on-target effect. If it persists, it is

likely an off-target effect.

Q3: How can I proactively assess the selectivity of CC-930 in my experimental system?

A3: To proactively determine the selectivity of CC-930, we recommend performing a

comprehensive kinase selectivity profile. This can be achieved by screening CC-930 against a

broad panel of kinases using a cell-free biochemical assay, such as a competition binding

assay or a radiometric kinase assay. Several commercial services offer kinome-wide screening.

Troubleshooting Guides
Issue 1: Unexpected Cell Proliferation or Survival
Effects

Question: I am using CC-930 to induce apoptosis through JNK inhibition, but I'm observing

unexpected cell survival or even proliferation. What could be the cause?

Answer: This could be due to the off-target inhibition of EGFR. In some cellular contexts,

EGFR signaling can be pro-apoptotic, and its inhibition could lead to a survival advantage.

Troubleshooting Steps:

Confirm JNK Inhibition: First, confirm that JNK signaling is inhibited at the concentration

of CC-930 you are using. This can be done by Western blot analysis of phosphorylated

c-Jun, a direct substrate of JNK.

Assess EGFR Phosphorylation: Check the phosphorylation status of EGFR (e.g., at

Tyr1068) in your cells with and without CC-930 treatment. A decrease in EGFR

phosphorylation would indicate off-target inhibition.
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Perform a Rescue Experiment: Overexpress a wild-type EGFR in your cells. If the

unexpected survival phenotype is diminished, it suggests the effect is mediated by off-

target EGFR inhibition.

Issue 2: Discrepancy Between Biochemical and Cellular
Assay Results

Question: The IC50 value of CC-930 in my cell-based assay is significantly higher than the

reported biochemical IC50. Why is this happening?

Answer: Discrepancies between biochemical and cell-based assays are common and can be

attributed to several factors:

Cell Permeability: CC-930 may have poor cell membrane permeability, resulting in a lower

intracellular concentration.

Efflux Pumps: The compound might be a substrate for cellular efflux pumps, which actively

remove it from the cell.

High Intracellular ATP: The high concentration of ATP within cells can compete with ATP-

competitive inhibitors like CC-930, leading to a higher apparent IC50.

Target Engagement: The level of JNK expression and its basal activity in your specific cell

line can influence the observed potency.

Troubleshooting Steps:

Verify Target Expression: Confirm the expression of JNK isoforms in your cell line using

Western blot or qPCR.

Use Efflux Pump Inhibitors: Co-incubate your cells with a known efflux pump inhibitor

(e.g., verapamil) to see if the potency of CC-930 increases.

Measure Intracellular Concentration: If possible, use techniques like mass spectrometry

to determine the intracellular concentration of CC-930.

Quantitative Data Summary
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The following table summarizes the known inhibitory activities of CC-930 against its primary

targets and key off-targets.

Kinase Target IC50 (nM) Ki (nM) Notes

JNK1 61 44 ± 3 Primary Target

JNK2 5 6.2 ± 0.6 Primary Target

JNK3 5 N/A Primary Target

EGFR 380 N/A

Known Off-Target.

Inhibited >50% at 3

µM.[1]

ERK1 480 N/A
Related MAP kinase

with lower potency.[1]

p38α 3400 N/A

Related MAP kinase

with significantly lower

potency.[1]

Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling via
Competition Binding Assay
This protocol outlines a general procedure for assessing the selectivity of CC-930 against a

large panel of kinases.

Workflow for Kinome-Wide Selectivity Profiling
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Caption: Workflow for assessing kinase selectivity using a competition binding assay.

Materials:

CC-930

A panel of purified recombinant kinases

Immobilized, broad-spectrum kinase inhibitor (bait)

Assay buffer
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Wash buffer

Detection reagents (specific to the assay platform, e.g., qPCR-based or luminescence-

based)

Multi-well plates

Procedure:

Compound Preparation: Prepare a serial dilution of CC-930 in DMSO.

Assay Plate Preparation: In a multi-well plate, combine the individual kinases from the panel

with the immobilized "bait" ligand in the assay buffer.

Competition: Add the diluted CC-930 or DMSO (vehicle control) to the wells.

Incubation: Incubate the plate to allow CC-930 to compete with the immobilized ligand for

binding to the kinases.

Washing: Wash the plate to remove unbound kinases and CC-930.

Detection: Quantify the amount of kinase bound to the immobilized ligand. The signal will be

inversely proportional to the binding of CC-930.

Data Analysis: Calculate the percentage of inhibition for each kinase at the tested

concentration of CC-930. Plot the results to generate a kinome selectivity profile.

Protocol 2: Cell-Based Rescue Experiment to Confirm
Off-Target Effects
This protocol describes how to perform a rescue experiment to determine if a cellular

phenotype is due to on-target JNK inhibition or an off-target effect.

Logical Flow of a Rescue Experiment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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